Cas no 92149-07-0 (4,7-Dimethoxy-1,10-phenanthroline)

4,7-Dimethoxy-1,10-phenanthroline structure
92149-07-0 structure
Product name:4,7-Dimethoxy-1,10-phenanthroline
CAS No:92149-07-0
MF:C14H12N2O2
MW:240.257283210754
MDL:MFCD00233883
CID:800458
PubChem ID:24885413

4,7-Dimethoxy-1,10-phenanthroline Chemical and Physical Properties

Names and Identifiers

    • 4,7-Dimethoxy-1,10-phenanthroline
    • 1,10-Phenanthroline,4,7-dimethoxy-
    • 1,10-Phenanthroline, 4,7-dimethoxy-
    • ZPGVCQYKXIQWTP-UHFFFAOYSA-N
    • BBL102802
    • STL556610
    • TRA0001004
    • SY024579
    • EN002827
    • 4,7-Dimethoxy-1,10-phenanthroline (ACI)
    • 4,7-DIMETHOXY-1,10-PHENANTHROLINE,97%
    • 4,7-dimethoxyl-1,10-phenanthroline
    • EN300-7356961
    • AC-28115
    • GS-4345
    • J-514175
    • A844157
    • 4,7-bis(methyloxy)-1,10-phenanthroline
    • DTXSID70440237
    • 92149-07-0
    • DTXCID30391059
    • 4,7-DIMETHOXY-1,10-PHENANTHROLINE, 97%
    • DB-294962
    • 4,7-bis(methoxy)-1,10-phenanthroline
    • SCHEMBL185654
    • AKOS015919916
    • CS-W007747
    • 4,7-dimethoxy-[1,10]-phenanthroline
    • MFCD00233883
    • MDL: MFCD00233883
    • Inchi: 1S/C14H12N2O2/c1-17-11-5-7-15-13-9(11)3-4-10-12(18-2)6-8-16-14(10)13/h3-8H,1-2H3
    • InChI Key: ZPGVCQYKXIQWTP-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=C3C=2N=CC=C3OC)C(OC)=CC=1

Computed Properties

  • Exact Mass: 240.09000
  • Monoisotopic Mass: 240.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 44.2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.250±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 197-212 °C
  • Boiling Point: 373.1±37.0 °C at 760 mmHg
  • Flash Point: 135.9±16.8 °C
  • Refractive Index: 1.667
  • Solubility: Almost insoluble (0.077 g/l) (25 º C),
  • PSA: 44.24000
  • LogP: 2.80020
  • Sensitiveness: air sensitive

4,7-Dimethoxy-1,10-phenanthroline Security Information

  • Symbol: GHS05 GHS07 GHS09
  • Signal Word:Danger
  • Hazard Statement: H302,H318,H400
  • Warning Statement: P273,P280,P305+P351+P338
  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-41-50
  • Safety Instruction: 26-39-61
  • Hazardous Material Identification: Xn N
  • Storage Condition:Store at 4 ° C, better storage at -4 ° C
  • Risk Phrases:R22; R41; R50
  • PackingGroup:
  • HazardClass:9

4,7-Dimethoxy-1,10-phenanthroline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,7-Dimethoxy-1,10-phenanthroline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB222630-500 mg
4,7-Dimethoxy-1,10-phenanthroline, 95%; .
92149-07-0 95%
500 mg
€71.90 2023-07-20
abcr
AB222630-10 g
4,7-Dimethoxy-1,10-phenanthroline, 95%; .
92149-07-0 95%
10 g
€360.90 2023-07-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0942-50G
4,7-dimethoxy-1,10-phenanthroline
92149-07-0 97%
50g
¥ 3,062.00 2023-04-13
abcr
AB222630-500mg
4,7-Dimethoxy-1,10-phenanthroline, 95%; .
92149-07-0 95%
500mg
€71.90 2023-09-13
eNovation Chemicals LLC
D684236-10G
4,7-dimethoxy-1,10-phenanthroline
92149-07-0 97%
10g
$145 2024-07-21
Chemenu
CM255780-5g
4,7-Dimethoxy-1,10-phenanthroline
92149-07-0 97%
5g
$72 2024-07-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D119922-1g
4,7-Dimethoxy-1,10-phenanthroline
92149-07-0 97%
1g
¥272.90 2023-09-03
ChemScence
CS-W007747-5g
4,7-Dimethoxy-1,10-phenanthroline
92149-07-0 99.45%
5g
$194.0 2021-09-02
ChemScence
CS-W007747-25g
4,7-Dimethoxy-1,10-phenanthroline
92149-07-0 99.45%
25g
$820.0 2021-09-02
Apollo Scientific
OR905864-1g
4,7-Dimethoxy-1,10-phenanthroline
92149-07-0 97%
1g
£17.00 2025-03-21

4,7-Dimethoxy-1,10-phenanthroline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ;  2 h, reflux
1.2 Reagents: Sodium Solvents: Methanol ;  24 h, reflux
Reference
4,7-Dimethoxy-1,10-phenanthroline: An excellent ligand for the Cu-catalyzed N-arylation of imidazoles
Altman, Ryan A.; Buchwald, Stephen L., Organic Letters, 2006, 8(13), 2779-2782

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  6 h, 120 °C
Reference
The surprising effects of sulfur: achieving long excited-state lifetimes in heteroleptic copper(I) emitters
Nohara, Isaak; Wegeberg, Christina; Devereux, Mike; Prescimone, Alessandro; Housecroft, Catherine E.; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2022, 10(8), 3089-3102

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol ;  17.5 h, 80 °C
Reference
Chemoselective Catalytic α-Oxidation of Carboxylic Acids: Iron/Alkali Metal Cooperative Redox Active Catalysis
Tanaka, Tsukushi; Yazaki, Ryo ; Ohshima, Takashi, Journal of the American Chemical Society, 2020, 142(9), 4517-4524

Production Method 4

Reaction Conditions
Reference
1,10-Phenanthroline, 4,7-dimethoxy
Altman, Ryan A., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

Production Method 5

Reaction Conditions
Reference
Subtle Balance between Various Phenanthroline Ligands and Anions in the Palladium-Catalyzed Reductive Carbonylation of Nitrobenzene
Wehman, Petra; Kaasjager, Vincent E.; Hartl, Frantisek; Kamer, Paul C. J.; van Leeuwen, Piet W. N. M.; et al, Organometallics, 1995, 14(8), 3751-61

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol ;  60 h, reflux
Reference
Photoactivated anti-viral and anti-cancer agent
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
Reference
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles
Altman, Ryan A.; Koval, Erica D.; Buchwald, Stephen L., Journal of Organic Chemistry, 2007, 72(16), 6190-6199

Production Method 8

Reaction Conditions
1.1 Solvents: Methanol ;  8 h, 80 °C
Reference
Suppressing competitive coordination reaction for ohmic cathode contact using amino-substituted organic ligands and air-stable metals
Lu, Yang; Liu, Ziyang; Zhang, Yuewei; Zhang, Chen; Wei, Jinbei; et al, CCS Chemistry, 2021, 3(12), 367-376

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  30 min, 0 °C
1.2 0 °C; overnight, rt
1.3 Reagents: Water ;  rt
Reference
On Ni Catalysts for Catalytic, Asymmetric Ni/Cr-Mediated Coupling Reactions
Liu, Xiang; Li, Xiaoyong; Chen, Yu; Hu, Yimin; Kishi, Yoshito, Journal of the American Chemical Society, 2012, 134(14), 6136-6139

Production Method 10

Reaction Conditions
Reference
Anti-proliferative agents for treating pulmonary arterial hypertension (PAH)
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
Reference
Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles
El-Atawy, Mohamed A.; Ferretti, Francesco ; Ragaini, Fabio, European Journal of Organic Chemistry, 2017, 2017(14), 1902-1910

Production Method 12

Reaction Conditions
1.1 Solvents: Methanol ;  24 h, 80 °C
Reference
Comparative Study of Copper- and Silver-Catalyzed Protodecarboxylations of Carboxylic Acids
Goossen, Lukas J.; Rodriguez, Nuria; Linder, Christophe; Lange, Paul P.; Fromm, Andreas, ChemCatChem, 2010, 2(4), 430-442

Production Method 13

Reaction Conditions
1.1 Solvents: Methanol ;  24 h, reflux
Reference
Transition metal-free, visible-light mediated synthesis of 1,10-phenanthroline derived ligand systems
Edwards, Alyn C.; Geist, Andreas; Mullich, Udo; Sharrad, Clint A.; Pritchard, Robin G.; et al, Chemical Communications (Cambridge, 2017, 53(58), 8160-8163

4,7-Dimethoxy-1,10-phenanthroline Raw materials

4,7-Dimethoxy-1,10-phenanthroline Preparation Products

4,7-Dimethoxy-1,10-phenanthroline Related Literature

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